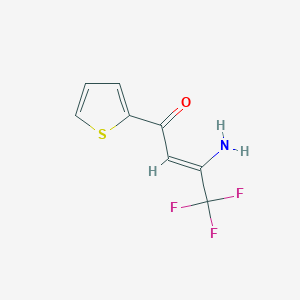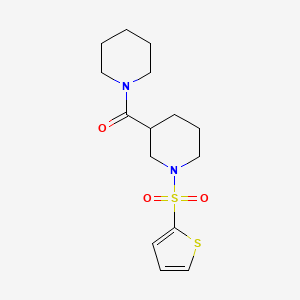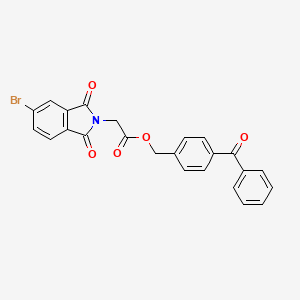![molecular formula C19H14BrNO3 B4764714 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4764714.png)
4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one
説明
4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one, also known as ABBO, is an organic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. ABBO belongs to the class of oxazole derivatives and has been found to possess interesting biological activities. In
作用機序
The mechanism of action of 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one can induce cell cycle arrest and apoptosis in cancer cells. 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its relatively simple synthesis method and good yield. 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one is also stable under normal laboratory conditions and can be easily purified by recrystallization. However, one limitation of using 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one is its low solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one and its potential targets in cancer and inflammation. In addition, studies are needed to investigate the pharmacokinetics and toxicity of 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one in vivo. Overall, 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one shows promise as a potential drug candidate, and further research is needed to fully explore its therapeutic potential.
科学的研究の応用
4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Studies have shown that 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one can inhibit the growth of cancer cells, such as breast cancer, lung cancer, and liver cancer. 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one has shown promising antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
(4Z)-2-(2-bromophenyl)-4-[(4-prop-2-enoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c1-2-11-23-14-9-7-13(8-10-14)12-17-19(22)24-18(21-17)15-5-3-4-6-16(15)20/h2-10,12H,1,11H2/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHAEGISAMONET-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4764631.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B4764636.png)
![4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4764637.png)

![2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4764659.png)
![2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4764665.png)



![{1-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B4764692.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4764696.png)
![8,9-dimethyl-7-(3-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4764697.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride](/img/structure/B4764702.png)